

Application Note: Solid Phase Extraction Protocol for Amoxapine and its Metabolites

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Compound of Interest

Compound Name: 7-Hydroxy Amoxapine-d8

Cat. No.: B12431118

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Introduction

Amoxapine is a dibenzoxazepine tricyclic antidepressant used in the treatment of depression. It is metabolized in the liver to form two primary active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1][2][3] Accurate quantification of amoxapine and its metabolites in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid phase extraction (SPE) is a widely used technique for the sample cleanup and concentration of these analytes prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the extraction of amoxapine and its metabolites from human plasma using mixed-mode cation exchange SPE.

Principle of the Method

This protocol utilizes a mixed-mode solid phase extraction (SPE) cartridge that combines reversed-phase and strong cation exchange retention mechanisms. Amoxapine and its hydroxylated metabolites are basic compounds that are protonated at an acidic pH. In the sample loading step, the protonated analytes are retained on the sorbent by both hydrophobic

interactions and strong cation exchange. Interferences can be washed away with organic solvents. The final elution is achieved using a basic organic solvent, which neutralizes the charge on the analytes, disrupting the ion exchange retention and allowing for their elution. This method provides a clean extract and high recovery of the target analytes. A validated LC-MS/MS method for the analysis of amoxapine and its hydroxylated metabolites in human plasma utilized cation-exchange solid-phase extraction.[1]

Experimental Protocols

Required Materials

- SPE Cartridges: Mixed-mode strong cation exchange (e.g., Discovery DSC-MCAX, Oasis MCX)
- Human Plasma: K2EDTA plasma is recommended[1]
- Reagents:
 - Methanol (HPLC grade)
 - Ammonium acetate
 - Ammonium hydroxide
 - Formic acid or Acetic acid
 - Water (HPLC grade)
- Equipment:
 - SPE vacuum manifold
 - Nitrogen evaporator
 - Centrifuge
 - Vortex mixer
 - Analytical balance

- pH meter
- LC-MS/MS system

Sample Pretreatment

- Thaw frozen human plasma samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the plasma samples to pellet any precipitated proteins.
- Pipette 1.0 mL of the plasma supernatant into a clean tube.
- Add 1.0 mL of 50 mM ammonium acetate buffer (pH 6.0) to the plasma sample.
- Vortex the mixture thoroughly.

Solid Phase Extraction Protocol

A generic protocol for mixed-mode SPE for non-polar basic compounds is as follows:

- Conditioning:
 - Pass 1 mL of methanol through the SPE cartridge.
- Equilibration:
 - Pass 1 mL of 50 mM ammonium acetate (pH 6.0) through the cartridge. Do not allow the sorbent to dry.
- Sample Loading:
 - Load the pretreated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
- Washing:
 - Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).

- Wash the cartridge with 1 mL of 1 M acetic acid.
- Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
- Elution:
 - Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Data Presentation

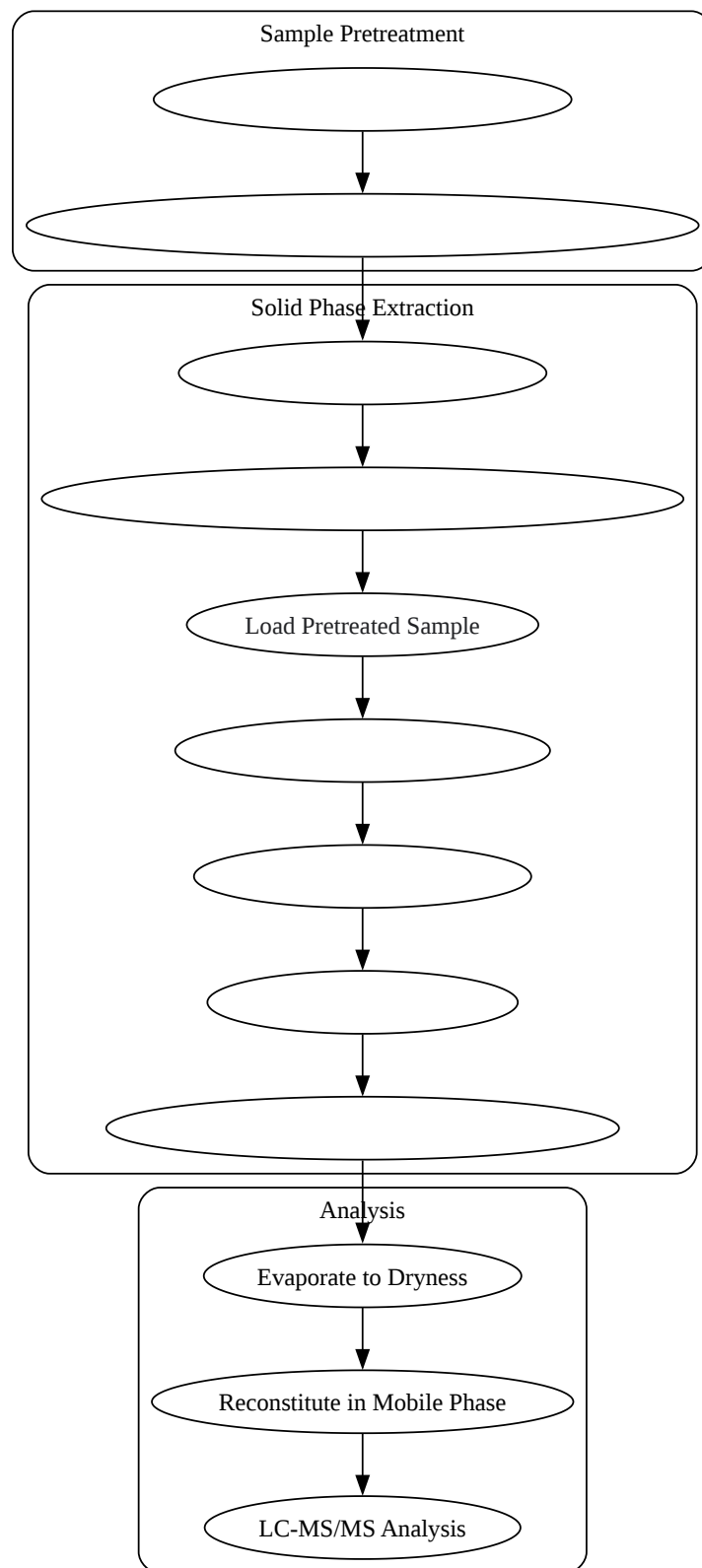
The following table summarizes the quantitative data from a validated cation-exchange SPE and LC-MS/MS method for the analysis of amoxapine and its hydroxylated metabolites in human plasma.[1]

Parameter	Amoxapine	7-Hydroxyamoxapine	8-Hydroxyamoxapine
Linear Range (ng/mL)	0.0500 - 50.0	0.0500 - 50.0	0.0500 - 50.0
Accuracy (%)	±13	±13	±13
Intra-assay Precision (%RSD)	<15	<15	<15
Inter-assay Precision (%RSD)	<10	<10	<10
Extraction Recovery (%)	60 - 84	60 - 84	60 - 84*

*Extraction recoveries for a comparable cation exchange SPE method for related analytes.

Visualizations

Experimental Workflow Diagram



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Caption: Analyte Retention and Elution Mechanism.

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- To cite this document: BenchChem. [Application Note: Solid Phase Extraction Protocol for Amoxapine and its Metabolites]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12431118/docs#application-note-solid-phase-extraction-protocol-for-amoxapine-and-its-metabolites\]](https://www.benchchem.com/product/b12431118/docs#application-note-solid-phase-extraction-protocol-for-amoxapine-and-its-metabolites)

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